
Methyl 2-chloro-4-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-chloro-4-(trifluoromethyl)benzoate is an aromatic ester characterized by a benzoate backbone substituted with chlorine at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position. Its molecular formula is C₉H₆ClF₃O₂, with a molecular weight of 238.59 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. For instance, it is used to synthesize 2-chloro-4-(trifluoromethyl)benzohydrazide via hydrazine substitution, a reaction achieving a 98% yield under optimized conditions . The compound exhibits moderate solubility in chlorinated solvents (e.g., CDCl₃) and demonstrates stability under standard storage conditions. Its NMR spectrum (500 MHz, CDCl₃) reveals distinct aromatic proton signals at δ 7.75 (d), 7.70 (d), and 7.60 (dd), confirming the substitution pattern .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-4-(trifluoromethyl)benzoate typically involves the esterification of 2-chloro-4-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. One common method includes the use of sulfuric acid as a catalyst, where the reaction mixture is refluxed to achieve the desired esterification .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of 2-chloro-4-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 2-chloro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Chemical Synthesis
Methyl 2-chloro-4-(trifluoromethyl)benzoate serves as a crucial building block in the synthesis of complex organic molecules. Its unique chemical structure allows it to participate in various reactions:
- Substitution Reactions : The chloro and trifluoromethyl groups can be replaced by other nucleophiles, enabling the formation of new compounds.
- Coupling Reactions : It can engage in Suzuki-Miyaura coupling reactions, which are vital for synthesizing biaryl compounds .
- Oxidation and Reduction : The compound can undergo oxidation and reduction processes to yield different derivatives, enhancing its utility in synthetic pathways.
Biological Research
The compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Studies have investigated the efficacy of this compound against various pathogens, indicating possible applications in developing antimicrobial agents.
- Anticancer Activity : Preliminary research suggests that this compound may exhibit anticancer properties, making it a candidate for further pharmacological studies .
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a precursor for drug development:
- Fluorinated Drugs : The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of drug candidates, which is crucial for designing effective pharmaceuticals .
- Targeted Drug Design : Its ability to interact with specific biological targets makes it valuable for designing targeted therapies.
Industrial Applications
The industrial sector utilizes this compound in various ways:
- Agrochemicals : It is used in the synthesis of herbicides and pesticides, contributing to agricultural productivity.
- Specialty Chemicals : The compound is involved in producing specialty chemicals that find applications in diverse industries .
Case Study 1: Synthesis of Antimicrobial Agents
Recent studies have utilized this compound as a starting material to synthesize novel antimicrobial agents. Researchers reported that derivatives synthesized from this compound exhibited significant antibacterial activity against resistant strains of bacteria.
Case Study 2: Anticancer Compound Development
In a study focusing on anticancer properties, derivatives of this compound were tested against several cancer cell lines. Results indicated that certain modifications to the compound enhanced its cytotoxic effects, suggesting pathways for developing new cancer therapies.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-(trifluoromethyl)benzoate is primarily determined by its chemical structure. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the chloro substituent influences its reactivity towards nucleophiles. These properties make it a valuable intermediate in the synthesis of biologically active compounds, where it can interact with specific molecular targets and pathways .
Comparison with Similar Compounds
The structural and functional properties of Methyl 2-chloro-4-(trifluoromethyl)benzoate can be contextualized by comparing it to analogs with variations in substituents, ester groups, or aromatic ring modifications. Below is a detailed analysis:
Positional and Functional Group Isomerism
Key Findings :
- Positional isomerism (e.g., -CF₃ at 4 vs. 5) alters steric and electronic properties, affecting reactivity in coupling reactions .
Halogen-Substituted Analogs
Key Findings :
- Bromine substitution increases molecular weight by ~44 g/mol compared to chlorine, enhancing electrophilicity for nucleophilic aromatic substitution .
- The chlorosulfonyl group (-SO₂Cl) introduces strong electron-withdrawing effects, making the compound a versatile intermediate for sulfonamide synthesis .
Ester Group Variations
Compound Name | CAS Number | Molecular Formula | Ester Group | Substituents (Position) | Molecular Weight (g/mol) |
---|---|---|---|---|---|
Ethyl 5-chloro-2-fluoro-4-methoxybenzoate | 1266193-22-9 | C₁₀H₁₀ClFO₃ | Ethyl | -Cl (5), -F (2), -OCH₃ (4) | 232.64 |
Acifluorfen methyl ester (BAS 9048-ME) | - | C₁₄H₁₀ClF₃NO₅ | Methyl | -Cl, -CF₃, -NO₂ (phenoxy) | 375.69 |
Key Findings :
- Ethyl esters (e.g., Ethyl 5-chloro-2-fluoro-4-methoxybenzoate) exhibit increased lipophilicity compared to methyl esters, affecting bioavailability .
- Acifluorfen methyl ester incorporates a nitro (-NO₂) group and phenoxy linkage, conferring herbicidal activity via inhibition of protoporphyrinogen oxidase .
Functionalized Derivatives in Agrochemicals
Key Findings :
Biological Activity
Methyl 2-chloro-4-(trifluoromethyl)benzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzoate ring. This unique substitution pattern enhances its chemical reactivity and biological interactions, particularly with enzymes and cellular membranes.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The trifluoromethyl group increases binding affinity to various enzymes, potentially inhibiting their activity. This can lead to modulation of biochemical pathways critical for cellular function.
- Cell Membrane Disruption : The compound may alter membrane integrity, affecting cellular uptake and distribution of other molecules. This is particularly relevant in cancer therapy, where disrupting cancer cell membranes can enhance the efficacy of therapeutic agents .
Biological Activity
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen substituents is known to enhance lipophilicity, which may improve penetration into microbial membranes .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 29 to 59 µM against various cancer cell lines, indicating potential as an anticancer agent .
Table 1: Biological Activity Overview
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | Significant activity against Candida strains | |
Anticancer | Cytotoxic effects observed in vitro | |
Enzyme Inhibition | Enhanced binding to specific enzymes |
Case Study: Anticancer Activity
In a study exploring the anticancer potential of halogenated benzoates, this compound was evaluated for its effects on HepG2 liver cancer cells. The results indicated that treatment with this compound led to increased apoptosis rates, as evidenced by elevated levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside decreased levels of Bcl-2 .
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in determining the biological efficacy of this compound. The presence of both chlorine and trifluoromethyl groups significantly influences its interaction with biological targets:
- Cytotoxicity : Variations in substituents can lead to differential cytotoxic effects across various cell lines. For example, compounds with similar substitutions have shown varying degrees of effectiveness against HepG2 and MCF-7 cell lines .
- Mechanistic Insights : Molecular docking studies have revealed that the compound interacts with key targets involved in cell cycle regulation, suggesting a potential role in cancer therapeutics .
Properties
IUPAC Name |
methyl 2-chloro-4-(trifluoromethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZUPDUXEBVQHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634532 | |
Record name | Methyl 2-chloro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192805-96-2 | |
Record name | Methyl 2-chloro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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